molecular formula C20H28N2O2 B11176659 Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]

Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]

Cat. No.: B11176659
M. Wt: 328.4 g/mol
InChI Key: GYZQZHXEKCMTCR-UHFFFAOYSA-N
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Description

Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] is an organic compound characterized by a benzene ring substituted at the 1 and 3 positions with bis(4-methylpiperidin-1-yl)methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,3-dicarboxylic acid and 4-methylpiperidine.

    Formation of Intermediates: The carboxylic acid groups are converted to acyl chlorides using reagents like thionyl chloride (SOCl₂).

    Nucleophilic Substitution: The acyl chlorides react with 4-methylpiperidine to form the desired bis(4-methylpiperidin-1-yl)methanone groups.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] is investigated for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing molecules that target specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1,4-diylbis[(4-methylpiperidin-1-yl)methanone]
  • Benzene-1,2-diylbis[(4-methylpiperidin-1-yl)methanone]
  • Benzene-1,3-diylbis[(4-ethylpiperidin-1-yl)methanone]

Uniqueness

Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This distinct structure can result in different physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-(4-methylpiperidine-1-carbonyl)phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H28N2O2/c1-15-6-10-21(11-7-15)19(23)17-4-3-5-18(14-17)20(24)22-12-8-16(2)9-13-22/h3-5,14-16H,6-13H2,1-2H3

InChI Key

GYZQZHXEKCMTCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C

Origin of Product

United States

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